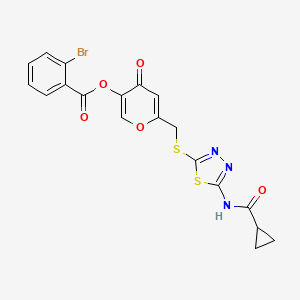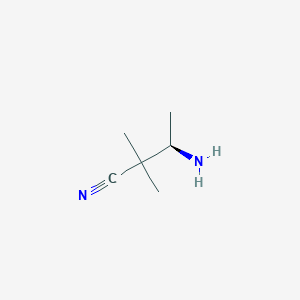
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemically synthesized molecule that is likely to exhibit a range of interactions due to its structural components. While the specific compound is not directly described in the provided papers, similar compounds with thiazole and acetamide groups have been synthesized and characterized, which can give insights into the potential properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the formation of the thiazole ring and the attachment of various substituents to this core structure. For instance, the synthesis of a similar compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, was achieved and characterized using techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction . These methods are crucial for confirming the structure of the synthesized compound and for ensuring the purity and identity of the final product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction, revealing specific space groups and unit cell dimensions . For example, the related compound crystallizes in the monoclinic space group P21/c . The molecular structure is further analyzed using Hirshfeld surface analysis to understand the nature of intermolecular contacts, which is essential for predicting how the compound might interact with other molecules, such as DNA bases .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using theoretical computations, such as density functional theory (DFT). These studies help in understanding the electrophilic and nucleophilic nature of the molecules. For instance, the related compound was found to have a more electrophilic nature, with the ability to act as an electron acceptor in interactions with DNA bases like adenine . This suggests that the compound may also engage in charge transfer interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be deduced from their structural analysis and theoretical calculations. The thermodynamic properties, such as stability, can be calculated at different temperatures, providing insights into the behavior of the compound under various conditions . Additionally, the presence of specific functional groups like acetamide and thiazole rings can imply certain chemical properties, such as hydrogen bonding potential, as seen in the crystal packing of another related compound, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide .
Wissenschaftliche Forschungsanwendungen
Antinociceptive Pharmacology
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has been studied for its antinociceptive properties, particularly as a novel nonpeptidic B1 antagonist. The compound has shown high affinity for human and mouse B1 receptors and a significant selectivity index, differentiating it from the B2 receptor. Its antinociceptive actions have been validated in various pain models, suggesting its utility for treating inflammatory and neuropathic pain states (Porreca et al., 2006).
Biochemical Evaluation as Kynurenine 3-Hydroxylase Inhibitors
The biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, as inhibitors of kynurenine 3-hydroxylase has been conducted. These compounds have shown high-affinity inhibition of this enzyme in vitro and have demonstrated the ability to block kynurenine 3-hydroxylase in rat and gerbil models after oral administration, indicating their potential for investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Anticonvulsant Activity
A series of compounds structurally related to N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. The pharmacokinetic profiles of these compounds were assessed and compared with standard drugs, revealing promising activity and indicating the potential for future drug discovery and development in this area (Ali & Siddiqui, 2015).
Metabolism and Metabolite Formation
The metabolism and formation of sulfur-containing conjugates of xenobiotics, including derivatives of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide, have been investigated. This research has provided insights into the mechanism of formation of specific biliary metabolites and the role of intestinal microfloral metabolism in the formation and urinary excretion of various analogs in rat models (Rafter & Bakke, 1982).
Eigenschaften
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-4-30(25,26)16-8-5-14(6-9-16)11-20(24)23-21-22-17(13-29-21)15-7-10-18(27-2)19(12-15)28-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKBSQOIQRUUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)







![3-bromo-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2499416.png)



![N-Methylspiro[5.5]undecan-5-amine;hydrochloride](/img/structure/B2499423.png)
![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)